3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone
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Overview
Description
3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-alkylated anilines: This involves the reaction of N-alkylated anilines with suitable reagents to form the quinolinone ring.
Hydroxyethylation: Introduction of the hydroxyethyl group can be achieved through alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives with higher oxidation states.
Reduction: Reduction of the quinolinone ring to form dihydroquinolinones.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinolinone ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinolinone N-oxides.
Reduction: Formation of tetrahydroquinolinones.
Substitution: Formation of various substituted quinolinones.
Scientific Research Applications
3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone would depend on its specific biological activity. Generally, quinolinones can interact with various molecular targets, such as:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolinone: The parent compound with a similar core structure.
Hydroxyquinolinone: Compounds with hydroxyl groups on the quinolinone ring.
Dihydroquinolinone: Compounds with reduced quinolinone rings.
Uniqueness
3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone is unique due to the presence of the hydroxyethyl group, which can impart specific biological activities and chemical properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-6-5-8-1-2-9-3-4-11(14)12-10(9)7-8/h1-2,7,13H,3-6H2,(H,12,14) |
InChI Key |
VQKDCCCCXOXFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)CCO |
Origin of Product |
United States |
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